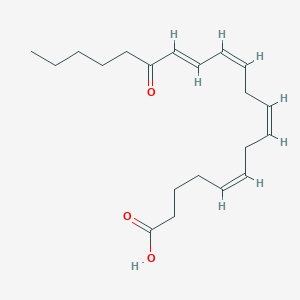

(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid

Overview

Description

“(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” is a type of eicosanoid, which is a large class of signaling molecules derived from the fatty acid arachidonic acid . It is also known as 15(S)-Hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid .

Synthesis Analysis

The synthesis of “this compound” involves the 15-lipoxygenase pathway . This pathway is responsible for the conversion of arachidonic acid to 15(S)-hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid .

Molecular Structure Analysis

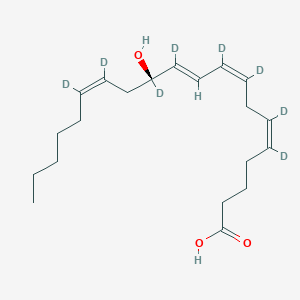

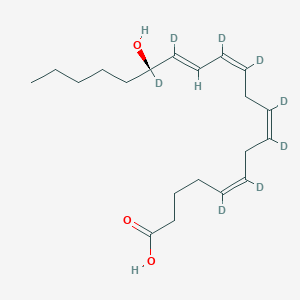

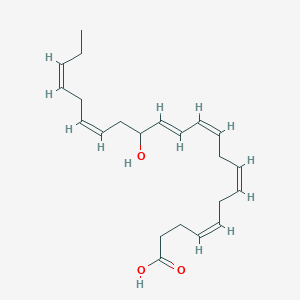

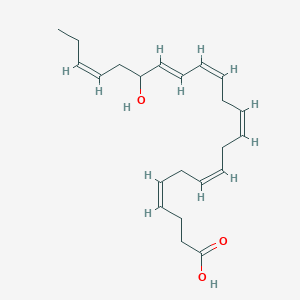

The molecular formula of “this compound” is C20H30O4 . It has a molecular weight of 334.450 Da . The structure contains four double bonds, which are located at the 5th, 8th, 11th, and 13th carbon atoms .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm³ . It has a boiling point of 518.8±50.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±3.1 mmHg at 25°C . The enthalpy of vaporization is 91.1±6.0 kJ/mol . The flash point is 176.8±23.6 °C .

Scientific Research Applications

Synthesis and Clinical Trials

A robust synthesis method for a related compound, (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15(S)-HETE) sodium salt, has been developed for use in clinical trials. This method involves a biooxidation process, leading to the formation of hydroperoxide, which is then reduced to 15(S)-HETE. The resulting sodium salt of 15(S)-HETE demonstrates high enantiomeric excess and chemical purity, indicating its potential for clinical applications (Conrow et al., 2011).

Cell Membrane Composition

(5Z,8Z,11Z,13E)-(15S)-15-hydroxy-5,8,11,13-icosa tetraenoic acid, among other oxygenated polyenoic fatty acids, is found in mitochondrial and plasma membranes of rabbit reticulocytes. These compounds are likely products of the intracellular action of the erythroid arachidonate 15-lipoxygenase. This finding illustrates the role of such compounds in the composition and function of cell membranes (Kühn et al., 1990).

Vasoconstriction and Antiproliferative Activity

A synthetic isomer of 15(S)-HETE, closely related to (5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid, has been shown to retain key vasoconstrictive and antiproliferative activities. This highlights the potential of such compounds in researching vascular and proliferative diseases (Pfister et al., 2016).

Oxylipin Production in Marine Diatoms

In marine diatoms, oxylipins like (5Z,8Z,11Z,13E)-(15S)-15-hydroxy-eicosapentaenoic acid have been studied for their roles in signaling and adaptation processes, especially in relation to bloom dynamics and ecophysiology (d’Ippolito et al., 2009).

Inhibition of Natural Killer Cell Activity

(5Z,8Z,11Z,13E)-(15S)-15-hydroxy-eicosatetraenoic acid has been implicated in the modulation of immune responses, specifically in the inhibition of natural killer cell activity. This points to its potential role in immune regulation and as a target for therapeutic research (Ramstedt et al., 1984).

Future Directions

The future directions for the study of “(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential physiological roles. This could lead to a better understanding of its function in the body and potential therapeutic applications .

Mechanism of Action

Target of Action

15-OxoETE primarily targets endothelial cells . It is involved in the process of monocyte adhesion to endothelial cells . The compound is also associated with the 12/15-lipoxygenase (12/15-LO) pathway .

Mode of Action

15-OxoETE interacts with its targets, leading to various changes. It has been found to disrupt the endothelial cell barrier , increase the permeability between endothelial cells, and promote monocyte adhesion . It also upregulates the expression of E-selectin , a cell adhesion molecule, on the surface of endothelial cells .

Biochemical Pathways

The compound is part of the 15-lipoxygenase-1 (15-LOX-1) mediated arachidonic acid (AA) metabolism pathway . In this pathway, 15-LOX-1 metabolizes AA to 15-HETE, which is then oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-OxoETE .

Pharmacokinetics

It is known that the compound can be detected in serum .

Result of Action

The action of 15-OxoETE leads to molecular and cellular effects. It promotes the early pathological process of atherosclerosis by accelerating E-selectin expression and monocyte adhesion . This compound-induced monocyte adhesion is partly attributable to the activation of protein kinase C (PKC) .

properties

IUPAC Name |

(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJTUEISKATQSM-USWFWKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-KETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

81416-72-0 | |

| Record name | 15-Ketoeicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81416-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-KETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)